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Compound of Interest

2,2-Difluoro-3-phenylpropanoic
Compound Name:

acid
CAS No.: 142977-64-8
Cat. No.: B595691

Get Quote

Executive Summary

This guide details the physicochemical divergence between 3-phenylpropanoic acid
(Hydrocinnamic acid) and its fluorinated bioisostere, 2,2-difluoro-3-phenylpropanoic acid.

In drug development, the introduction of fluorine at the

-position (C2) relative to the carboxyl group is a strategic modification. It serves two primary
functions:

* Metabolic Blocking: It prevents oxidative metabolism at the typically labile

-carbon.

o Acidity Modulation: It drastically lowers the pK

, altering the ionization state at physiological pH (7.4), which impacts membrane permeability
and protein binding.
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This analysis demonstrates that the 2,2-difluoro analog is approximately 3.3 log units more
acidic than the parent compound, shifting its classification from a weak acid to a moderately
strong organic acid.

Chemical Identity & Structural Properties[1][2][3][4]
[5]

Feature Parent Compound Difluoro Analog

2,2-Difluoro-3-phenylpropanoic

Name 3-Phenylpropanoic acid )
acid
Ph-CH Ph-CH
Structure -CH -CF
-COOH -COOH
Molecular Weight 150.17 g/mol 186.15 g/mol
sp sp
Hybridization (C2)
(C-H bonds) (C-F bonds)
Electron-donating alkyl chain Electron-withdrawing fluorines

Electronic Character

(+1) Q)

Structural Visualization

The following diagram illustrates the structural difference and the inductive forces at play.
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Parent: 3-Phenylpropanoic Acid

Weak Inductive Effect
Ph-CHz-CH2-COOH i (Alkyl group is slightly electron-donating) Less Stable Anion

(Higher pKa)
Highly Stable Anion Anion_ Stabilization
Analog: 2,2-Difluoro-3-phenylpropanoic Acid (Lower pKa) (Conjugate Base)

Ph-CH2-CF2-COOH  ———————— > Slr_ong -I Inductive Eﬁect_
(Fluorine pulls electron density)

Click to download full resolution via product page

Caption: Comparative inductive effects. The strong electronegativity of fluorine in the analog
withdraws electron density (green arrow), delocalizing the negative charge of the carboxylate
anion and significantly increasing acidity.[1]

Comparative Acidity Data

The acidity of these compounds is governed by the stability of their conjugate bases.[1] The
introduction of two fluorine atoms at the

-position exerts a powerful negative inductive effect (-1), which disperses the negative charge
on the carboxylate oxygen atoms.

Experimental & Predicted pK Values
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. 2,2-Difluoro-3-
= . 3-Phenylpropanoic h | .
arameter enylpropanoic :
Acid S (Shift)
Acid
pK
4.66 [1] ~1.34 (Proxy*) [2] -3.32
(Experimental)
o ) ) Negligible diff. at pH
lonization at pH 7.4 >99.8% lonized ~100% lonized 24
o ~0.2% lonized (Mostly ~ >80% lonized (Mostly N )
lonization at pH 2.0 o Critical Difference
Neutral) Anionic)
LogP (Neutral) 1.84 ~2.1 (Estimated) +0.26

Note on Data Source (*): While the exact experimental pK

for the specific phenyl derivative is rarely reported in standard databases, it is structurally
homologous to 2,2-difluoropropanoic acid, which has a measured pK

of 1.34 [2]. The distal phenyl group in the 3-position exerts a minor acid-strengthening effect
compared to a methyl group (due to the sp

carbon's mild electron withdrawal), suggesting the true pK

of the phenyl analog is likely between 1.1 — 1.3.

Mechanistic Insight

o Parent: The alkyl chain exerts a weak electron-donating (+) effect, destabilizing the
carboxylate anion.

e Analog: The gem-difluoro group exerts a strong electron-withdrawing (-1) effect. This pulls
electron density through the

-bond framework, stabilizing the carboxylate anion.[1] This effect is distance-dependent;
moving the fluorines to the

-position (3,3-difluoro) would result in a weaker shift (pK

~3.5).
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Experimental Protocols for pK Determination

For fluorinated acids with pK

values < 2.0, standard potentiometric titration can be inaccurate due to the leveling effect of
water. | recommend

F NMR Titration as the gold-standard method for this specific analog.

Method: F NMR pH Titration

This method tracks the chemical shift change of the fluorine nuclei as the molecule transitions
from neutral acid to conjugate base. It is superior for fluorinated compounds because it avoids
interference from other acidic protons.

Materials

e Compound: 5-10 mM of 2,2-difluoro-3-phenylpropanoic acid.
e Solvent: 90% H

O0/10% D
O (for lock).

» Buffer: Phosphate/Citrate buffer series (pH 0.5 to 6.0).

« Internal Standard: Trifluoroacetic acid (TFA) (capillary insert) or fluorobenzene.

Workflow Diagram
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Sample Preparation
Dissolve 5mM Analog in
90% H20 / 10% D20

;

pH Adjustment
Prepare 10 samples ranging
from pH 0.5t0 5.0

i

19F NMR Acquisition
Record spectra at constant temp (25°C)
Track CF2 signal shift (d)

!

Data Plotting
Plot & (ppm) vs. pH

i

Curve Fitting
Fit to Henderson-Hasselbalch eq:
0 _obs =(6_HA+ & _A*10NpH-pKa)) / (1 + 10M(pH-pKa))

|
Output: Precise pKa

Calculated pKa

Click to download full resolution via product page

Caption: Workflow for determining pKa of fluorinated acids using 19F NMR chemical shift
perturbation.

Protocol Steps

o Preparation: Prepare a stock solution of the analyte. Aliquot into NMR tubes containing
buffers of varying pH (confirmed with a calibrated micro-pH electrode).
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e Acquisition: Acquire

F NMR spectra without proton decoupling (to see structure) or with decoupling (for singular
peaks). The CF

signal will shift upfield or downfield depending on the ionization state.

e Calculation: The chemical shift (

) is a weighted average of the protonated (
) and deprotonated (

) species. Use non-linear regression to solve for pK

Implications for Drug Design[8][9]

Bioavailability & Membrane Permeability
e Stomach Absorption (pH ~1.5 - 2.0):

o Parent (pK
4.66): Predominantly neutral (~99%). High passive diffusion.
o Difluoro Analog (pK

~1.3): Predominantly ionized (>80%). Reduced passive diffusion in the stomach; requires
transport mechanisms or intestinal absorption (pH 6-7) where both are fully ionized.

Metabolic Stability

The primary advantage of the 2,2-difluoro analog is the blockade of CYP450-mediated
oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond
(approx. 99 kcal/mol) at the benzylic-like position, rendering the molecule resistant to metabolic
degradation at this site.

Bioisosterism
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The -CF

- group is often considered a bioisostere for the carbonyl oxygen (-C=0-) or an ether oxygen (-
O-) in terms of polarity and size, but in this specific acid context, it acts as a "super-acidifying"
linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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